molecular formula C19H20N2O2 B12166345 N-[2-(4-hydroxyphenyl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide

N-[2-(4-hydroxyphenyl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide

Cat. No.: B12166345
M. Wt: 308.4 g/mol
InChI Key: VHTVDNHKWJBYEZ-UHFFFAOYSA-N
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Description

N-[2-(4-hydroxyphenyl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-hydroxyphenyl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide typically involves the reaction between 4-methylindole and 2-(4-hydroxyphenyl)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-hydroxyphenyl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the amide can be reduced to form an amine.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid in the presence of sulfuric acid.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-[2-(4-hydroxyphenyl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects. The indole moiety can interact with various biological targets, leading to diverse pharmacological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-hydroxyphenyl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide is unique due to the presence of both the hydroxyphenyl and indole moieties, which contribute to its diverse biological activities. The combination of these functional groups allows for a wide range of chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]-2-(4-methylindol-1-yl)acetamide

InChI

InChI=1S/C19H20N2O2/c1-14-3-2-4-18-17(14)10-12-21(18)13-19(23)20-11-9-15-5-7-16(22)8-6-15/h2-8,10,12,22H,9,11,13H2,1H3,(H,20,23)

InChI Key

VHTVDNHKWJBYEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN(C2=CC=C1)CC(=O)NCCC3=CC=C(C=C3)O

Origin of Product

United States

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